molecular formula C13H10O3 B168639 Difurfurylideneacetone CAS No. 144850-49-7

Difurfurylideneacetone

Cat. No. B168639
CAS RN: 144850-49-7
M. Wt: 214.22 g/mol
InChI Key: XOOFLVNFEPIPIW-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difurfurylideneacetone, also known as 1,5-Bis(2-furyl)-1,4-pentadien-3-one, is a chemical compound with the molecular formula C13H10O3 . It has a molar mass of 214.22 .


Molecular Structure Analysis

The molecular structure of Difurfurylideneacetone consists of 13 Carbon atoms, 10 Hydrogen atoms, and 3 Oxygen atoms . The molecule contains a total of 26 atoms . More detailed information about the molecular structure was not found in the search results.


Chemical Reactions Analysis

The hydrogenation of Difurfurylideneacetone on a skeletal Ni-Ti-Al catalyst at atmospheric pressure proceeds nonselectively . The rate of hydrogenation in both aprotic and protic solvents increases as their overall electrophilicity increases . The process is realized selectively under hydrogen pressure .


Physical And Chemical Properties Analysis

Difurfurylideneacetone has several physical and chemical properties that have been critically evaluated . These include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, critical density, density as a function of temperature, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, viscosity, and thermal conductivity .

Scientific Research Applications

Thermal Polymerization

Difurfurylideneacetone (DIFA) has been studied for its susceptibility to thermal polymerization. Calorimetric studies reveal that the oxidation process occurs only on the crystal surface. X-ray structural studies of DIFA crystals indicate that solid-phase thermal polymerization occurs in the crystal matrix, specifically through one of the molecule's ethylenic bonds under topochemical control (Aliev et al., 1991).

Influence on Crosslinking

Research on the fractional composition of difurfurylideneacetone oligomer synthesized with o-phosphoric acid shows that ionic catalysts introduced during oligomerization accelerate the transformation of the furane ring and double bonds via a Diels-Alder reaction. This results in the oligomer having a higher content of reactive products capable of forming dense network crosslinked structures (Makina et al., 1981).

Catalytic Hydrogenation

The hydrogenation of DIFA on a skeletal Ni-Ti-Al catalyst at atmospheric pressure is nonselective. The rate of hydrogenation varies with the electrophilicity of solvents. Under hydrogen pressure, the process becomes selective, and the type of solvent can influence the nature of the catalyzate (Mat'yakubov & Mamatov, 1981).

Hydrodeoxygenation for Bio-Jet Fuel

Difurfurylideneacetone, produced from the aldol condensation of furfural, is used as a renewable feedstock for bio-jet fuel range hydrocarbons via hydrodeoxygenation (HDO) process. The reaction using Ni/SiO2-ZrO2 catalysts shows significant activity and selectivity towards the formation of bio-jet fuel range hydrocarbons (Zitouni et al., 2021).

Application in Polymer Science

Research involving dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) (PLA) membranes indicates potential applications in drug release systems and tissue engineering. These compounds exhibit low toxicity at certain concentrations and are used to study the hydrolytic degradation of PLA membranes (Blanco et al., 2020).

Solvent Influence on Hydrogenation

The hydrogenation of furfurylideneacetone on skeletal nickel catalysts is influenced by pressure, temperature, and the nature of the solvent. The process tends to follow two directions, forming different compounds based on these conditions (Kozhevnikov et al., 1974).

Safety and Hazards

Difurfurylideneacetone is harmful if swallowed, in contact with skin, or if inhaled . It causes respiratory tract irritation, eye irritation, and skin irritation . In case of exposure, immediate medical attention is advised .

Future Directions

The future directions of Difurfurylideneacetone research could involve its application as an active diluent for epoxy resins fabrication . The prepared resins decrease the compositions viscosity without deteriorating the polymers thermomechanical properties . The application of the developed systems open possibilities to prepare heat-resistant polymer composites based on the vegetable biorenewable source without pressure reactor molding .

properties

IUPAC Name

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFLVNFEPIPIW-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061265
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difurfurylideneacetone

CAS RN

886-77-1
Record name Difurfurylideneacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-di-2-furylpenta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difurfurylideneacetone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Difurfurylideneacetone
Reactant of Route 3
Difurfurylideneacetone
Reactant of Route 4
Difurfurylideneacetone
Reactant of Route 5
Difurfurylideneacetone
Reactant of Route 6
Difurfurylideneacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.